TL4-12 is a small molecule compound recognized for its role as a potent inhibitor of the MAP4K2 (also known as GCK) kinase. It exhibits significant selectivity for MAP4K2 over other kinases, making it a valuable tool in biochemical research and potential therapeutic applications. The compound has garnered attention due to its implications in various signaling pathways, particularly in the context of viral infections and inflammatory responses.
TL4-12 is classified as a kinase inhibitor, specifically targeting the MAP4K2 enzyme. It has been studied for its effects on various cellular processes, including apoptosis and cell cycle regulation. The compound's chemical identity is defined by its unique molecular structure, which contributes to its biological activity.
The synthesis of TL4-12 involves several steps, beginning with the preparation of a core structure that is modified through various chemical reactions to yield the final product. The detailed synthetic route includes:
The compound has been characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity .
The molecular formula of TL4-12 is C16H18F3N3O, with a molecular weight of 357.33 g/mol.
TL4-12 undergoes specific chemical reactions that are critical for its biological activity:
In vitro studies have demonstrated that silencing MAP4K2 leads to reduced viral replication in cells infected with hepatitis C virus, highlighting the importance of this compound in viral pathogenesis .
The mechanism of action of TL4-12 primarily involves the inhibition of the MAP4K2 signaling pathway:
The activation of the nuclear factor kappa-light-chain-enhancer of activated B cells pathway is notably suppressed by this compound, which further elucidates its role in modulating immune responses .
The inhibitory concentration (IC50) for MAP4K2 is reported at approximately 37 nM, indicating a high potency for this target .
TL4-12 has several promising applications in scientific research:
MAP4K2 is a serine/threonine kinase belonging to the Ste20p (sterile 20 protein) family. The human MAP4K2 gene, located at chromosome 11q13.1, encodes a multi-domain protein featuring:
This kinase auto-activates via autophosphorylation and is recruited to membrane receptors (e.g., TNF receptor complex) through adaptors like TRAF2 (TNF receptor-associated factor 2). Structural analyses reveal that MAP4K2’s kinase domain contains a unique ATP-binding pocket, enabling selective inhibition by compounds like TL4-12 [1] [9]. Its expression is enriched in lymphoid tissues, particularly germinal center B-cells, where it modulates immune synapse formation [1].
MAP4K2 functions as an upstream activator of MAPK cascades, primarily regulating the JNK (c-Jun N-terminal kinase) and p38 stress-response pathways:
Table 1: MAP4K2-Regulated Signaling Pathways
Pathway | Downstream Targets | Biological Outcomes |
---|---|---|
JNK/p38 | MEKK1 → MKK4/7 → JNK/p38 | Stress response, apoptosis, inflammation |
Hippo-YAP | LATS1/2 → YAP/TAZ | Cell proliferation, survival |
Autophagy | ULK1 complex | Energy stress adaptation |
ERK | MEK → ERK | Cell differentiation, growth |
TL4-12 inhibits these pathways by blocking MAP4K2’s kinase activity, evidenced by suppression of IL-1β/TGF-β-induced p38 phosphorylation in cellular models [5] [8].
MAP4K2 is a pivotal immune regulator, with roles in both innate and adaptive immunity:
Knockout studies reveal that MAP4K2 loss attenuates autoimmune inflammation, while overexpression exacerbates disease severity, highlighting its therapeutic relevance [2].
MAP4K2 drives tumor progression through multiple mechanisms:
Table 2: MAP4K2 in Cancer Pathogenesis
**Cancer Type | Role of MAP4K2 | Therapeutic Implications |
---|---|---|
Diffuse Large B-Cell Lymphoma | Upregulated; drives proliferation | TL4-12 reduces tumor growth in xenografts |
RAS-mutant myeloma | Promotes autophagy-mediated resistance | TL4-12 + autophagy inhibitors show synergy |
Metastatic carcinoma | Enhances MMP2/9-dependent invasion | TL4-12 blocks ECM degradation |
TL4-12 shows efficacy in preclinical models of these malignancies, suppressing metastasis and resensitizing tumors to standard therapies [6] [8] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7